Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate
Overview
Description
Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate, also known as a complex phospholipid derivative, is a compound with significant scientific and industrial relevance. It is a molecule composed of a glycerol backbone linked to two chains of linoleic acid, an essential fatty acid, and a phosphate group. This compound is crucial for various biological and chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol Modification: : The synthesis starts with the modification of glycerol by protecting the hydroxyl groups and subsequently introducing the linoleic acid chains.
Linoleic Acid Esterification: : Esterification of linoleic acid with glycerol is carried out using acidic or basic catalysts under controlled temperature and pressure to ensure high yield and purity.
Phosphorylation: : The final step involves phosphorylation, where the modified glycerol is reacted with phosphoric acid derivatives under anhydrous conditions to introduce the phosphate group.
Industrial Production Methods
Industrial-scale production often involves:
Batch Processing: : Utilizing large reactors to carry out the steps sequentially.
Continuous Flow Processing: : For improved efficiency and scalability, enabling high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The linoleic acid chains can undergo oxidation reactions, which are essential for studying lipid peroxidation mechanisms.
Reduction: : Reduction reactions can alter the unsaturation levels in the linoleic acid chains.
Substitution: : Nucleophilic substitution reactions involving the phosphate group can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide for oxidation.
Reducing Agents: : Like lithium aluminum hydride for reduction.
Nucleophiles: : Such as ammonia or amines for substitution reactions.
Major Products Formed
Oxidized Derivatives: : With altered physical and chemical properties.
Reduced Fatty Acids: : Resulting in different degrees of saturation.
Substituted Phosphates: : With varying functional groups attached.
Scientific Research Applications
Chemistry
Study of Lipid Behavior: : Understanding the behavior of complex lipids in various environments.
Biology
Cell Membrane Research: : Investigating the role of phospholipids in cell membrane structure and function.
Medicine
Drug Delivery: : Utilized in the development of liposomal drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs.
Nutraceuticals: : As a source of essential fatty acids in dietary supplements.
Industry
Cosmetics: : Incorporated into skincare products for its moisturizing properties.
Food Industry: : Used as an emulsifier in food products.
Mechanism of Action
The compound's mechanism of action primarily involves its interaction with biological membranes. The glycerol backbone and linoleic acid chains help integrate into lipid bilayers, altering membrane fluidity and permeability. The phosphate group can interact with various proteins and enzymes, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: : Another phospholipid with a choline group.
Phosphatidylethanolamine: : With an ethanolamine group instead of linoleic acid.
Phosphatidylserine: : Contains a serine group.
Uniqueness
Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate: stands out due to its unique combination of linoleic acid chains, providing distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
sodium;[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h11-14,17-20,37H,3-10,15-16,21-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/b13-11-,14-12-,19-17-,20-18-;/t37-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYNPOZOTCNQKB-DKSSBCNHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68NaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677124 | |
Record name | Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-62-1 | |
Record name | Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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